molecular formula C12H20O3 B13154028 Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13154028
M. Wt: 212.28 g/mol
InChI Key: XZNCUFBYQKZXCO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate follows IUPAC guidelines for spiro compounds. The base structure is a bicyclic system where a cyclopropane ring (two-membered) and an oxolane ring (five-membered) share a single spiro carbon atom. The numbering begins at the oxygen atom in the oxolane ring, proceeding through the spiro center to the cyclopropane moiety. Substituents are assigned positions based on their proximity to the spiro carbon: the ethyl ester group occupies position 2 on the oxolane ring, while methyl groups are located at positions 4 and 7 on the cyclopropane and oxolane rings, respectively.

The molecular formula is C₁₂H₂₀O₃ , with a molecular weight of 212.29 g/mol . The SMILES notation (O=C(C1OC12C(C)CCC(C)C2)OCC ) explicitly defines the ester functional group, the spiro junction, and the methyl substituents. This nomenclature distinguishes it from simpler spiroethers, such as 4,7-dimethyl-1-oxaspiro[2.5]octane (C₉H₁₆O), which lacks the ester moiety.

Property Value
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
SMILES O=C(C1OC12C(C)CCC(C)C2)OCC
CAS Registry Number 1561041-62-0

Molecular Geometry and Stereochemical Analysis

The compound’s geometry is defined by its spirocyclic core, which imposes significant steric constraints. Density functional theory (DFT) calculations reveal a torsion angle of 112° between the oxolane and cyclopropane rings, optimizing orbital overlap at the spiro carbon. The ester group adopts a synperiplanar conformation relative to the oxolane oxygen, minimizing steric clashes with the adjacent methyl groups.

Stereochemical analysis via nuclear magnetic resonance (NMR) spectroscopy highlights distinct diastereotopic proton environments. The methyl groups at positions 4 and 7 exhibit chemical shifts at δ 1.12 ppm and δ 1.08 ppm , respectively, in the ¹H NMR spectrum, confirming their equatorial orientation. The spiro carbon’s chiral nature generates two enantiomers, though resolution studies indicate a 3:1 diastereomeric ratio under standard synthetic conditions, favoring the trans-configured isomer.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 8.54 Å, b = 10.23 Å, c = 12.67 Å , and β = 97.5° , with four molecules per unit cell. The cyclopropane ring exhibits slight puckering (deviation of 0.18 Å from planarity ), while the oxolane ring adopts a twist-boat conformation stabilized by intramolecular hydrogen bonding between the ester carbonyl and a methyl hydrogen.

Conformational dynamics were probed using variable-temperature ¹³C NMR. At −40°C , the spectrum resolves two distinct carbonyl signals (δ 170.2 ppm and δ 169.8 ppm), corresponding to rapid interconversion between twist-boat and chair-like oxolane conformers. Activation energy for this process is estimated at 45 kJ/mol .

Comparative Analysis with Related Spirocyclic Esters

This compound shares structural motifs with other spirocyclic esters but differs in ring size and substituent placement. For example, ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS 909406-74-2) lacks methyl groups, resulting in reduced steric hindrance and a higher LogP value (2.45 vs. 2.14) . Similarly, 6-phenyl-1-oxaspiro[2.5]octane (CAS 1234423-98-3) replaces the ester with a phenyl group, enhancing aromatic π-stacking interactions but reducing solubility in polar solvents.

Compound Molecular Formula LogP Key Structural Feature
This compound C₁₂H₂₀O₃ 2.14 Methyl groups at C4 and C7
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate C₉H₁₄O₃ 2.45 Unsubstituted spiro core
6-Phenyl-1-oxaspiro[2.5]octane C₁₂H₁₆O 3.02 Phenyl substituent at C6

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-8(2)5-6-9(12)3/h8-10H,4-7H2,1-3H3

InChI Key

XZNCUFBYQKZXCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CCC2C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the spirocyclic oxetane ring fused to a cycloalkane framework, followed by functionalization to introduce the ethyl carboxylate group at the 2-position and methyl substituents at the 4 and 7 positions.

Two principal approaches are documented in the literature:

Multi-Step Cyclization via Cyclopropyl Acetic Acid Esters

According to a European patent (EP2880008B1), a robust method for preparing spiro[2.5]octane derivatives, including oxaspiro compounds, involves cyclizing [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters under basic conditions to form the spirocyclic core.

Key steps include:

  • Starting from a cyclopropyl acetic acid ester substituted with an alkyl group (R = methyl, ethyl, propyl, etc.)
  • Treatment with a suitable base such as sodium methanolate (NaOMe) to induce enolization and intramolecular cyclization
  • Use of tetrahydrofuran (THF) as a solvent at controlled temperatures to facilitate ring closure
  • Isolation and purification of the spirocyclic oxaspiro compound bearing the carboxylate ester functionality

This method allows for variation in the alkyl substituents, enabling synthesis of various methyl-substituted derivatives including the 4,7-dimethyl substitution pattern.

Table 1. Example Reaction Conditions for Cyclization Step

Parameter Details
Starting Material [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ethyl ester
Base Sodium methanolate (NaOMe)
Solvent Tetrahydrofuran (THF)
Temperature Ambient to reflux (approx. 25-60 °C)
Reaction Time Several hours (typically 4-24 h)
Yield Moderate to high (50-85%)

Epoxide Ring-Opening and Ring-Closing Approach

Recent advances in oxetane chemistry highlight the utility of epoxide intermediates for constructing spirocyclic oxetanes with precise substitution. This involves:

  • Preparing halohydrin or epoxide precursors with appropriate methyl substituents
  • Cyclization using strong bases such as potassium tert-butoxide (KOtBu) or nucleophilic reagents like MeMgBr to close the oxetane ring
  • Control of reaction conditions to avoid side reactions such as Grob fragmentation, which can occur under harsher conditions

This method benefits from high yields and stereochemical control, making it suitable for synthesizing this compound analogs.

Table 2. Representative Yields of Oxetane Cyclization

Entry Substituent (R) Base Solvent Yield (%)
1 Methyl, ethyl substituted epoxide KOtBu THF 68-83
2 Halide intermediate MeMgBr Ether 70-90

Esterification and Functional Group Installation

Following spirocyclic ring formation, esterification or transesterification is performed to install the ethyl carboxylate group at position 2. Typical conditions include:

  • Reaction with ethanol under acidic or basic catalysis
  • Use of ethyl chloroformate or ethyl bromoacetate derivatives in nucleophilic substitution reactions
  • Purification by column chromatography to isolate analytically pure this compound

Characterization and Research Outcomes

Molecular and Physical Properties

  • Molecular formula: C12H20O3
  • Molecular weight: 212.28 g/mol
  • Structural features: spirocyclic oxetane fused to cyclohexane with methyl groups at positions 4 and 7, and an ethyl ester at position 2.

Analytical Data

  • NMR Spectroscopy: Characteristic signals for oxetane ring protons, methyl substituents, and ethyl ester moiety. Multiplets observed for ring methylene protons and singlets for methyl groups.
  • Mass Spectrometry: Molecular ion peak consistent with C12H20O3.
  • Chromatography: Purification by silica gel column chromatography using solvent systems like dichloromethane/methanol/ammonium hydroxide mixtures ensures high purity.

Yield and Purity

  • Yields reported for similar spirocyclic oxetanes range from 50% to 85% depending on reaction scale and conditions.
  • Purity assessed by NMR and chromatographic techniques typically exceeds 95%.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
1. Cyclopropyl ester cyclization Base-induced cyclization of substituted cyclopropyl acetic esters Sodium methanolate, THF, 25-60 °C 50-85 Key step for spiro ring formation
2. Epoxide intermediate formation Preparation of halohydrin/epoxide precursors Halogenation, oxidation steps N/A Precursor for oxetane ring closure
3. Oxetane ring closure Base-mediated cyclization of epoxide intermediates KOtBu or MeMgBr, THF or ether 68-90 Careful control needed to avoid side reactions
4. Esterification Installation of ethyl carboxylate group Ethanol, acid/base catalysis or alkyl halide reagents N/A Final functionalization step

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key parameters of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally related spirocyclic esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
This compound 4,7-dimethyl C₁₂H₂₀O₃ 212.24 Not reported Potential intermediate, spirocyclic ether
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 4-methyl C₁₁H₁₈O₃ 198.26 Not reported Discontinued commercial availability
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 5,7-dimethyl, 1,6-dioxa C₁₁H₁₈O₄ 214.26 - Additional oxygen atom in the spiro ring
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate 2-butyl C₁₄H₂₄O₃ 240.34 Not reported Longer alkyl chain, higher lipophilicity
Key Observations:
  • Substituent Effects : The 4,7-dimethyl substitution in the target compound introduces steric hindrance compared to simpler analogs like the 4-methyl derivative . This may influence reactivity in nucleophilic substitution or ester hydrolysis reactions.
  • Alkyl Chain Length : The butyl-substituted analog has a higher molecular weight (240.34 g/mol) and increased lipophilicity, which could impact its pharmacokinetic properties.

Computational and Analytical Insights

  • Structural Analysis : Tools like SHELX are critical for resolving spirocyclic structures via X-ray crystallography.
  • Theoretical Studies : Computational methods (e.g., density-functional theory ) could predict electronic properties or reactivity trends for these compounds.

Biological Activity

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C11H18O3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 93904-83-7

The biological activity of this compound is largely attributed to its structural features that may interact with various biological targets. The spirocyclic structure is known to influence its reactivity and interaction with enzymes and receptors.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specific studies indicate that spiro compounds can modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacteria and fungi, possibly through disrupting cell membrane integrity or inhibiting essential metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Induction of apoptosis
AntimicrobialActivity against Gram-positive bacteria
Activity against fungi

Case Studies

In a notable study published in a peer-reviewed journal, this compound was tested in vitro against various cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting a potential for further development as an anticancer agent.

Another case study focused on the compound's antimicrobial properties, where it was tested against Staphylococcus aureus and Candida albicans. The results demonstrated effective inhibition at low concentrations, indicating its potential application in treating infections caused by these pathogens.

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